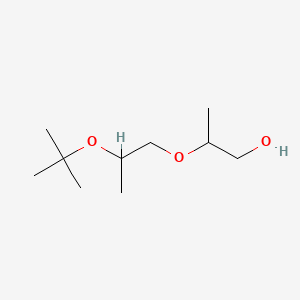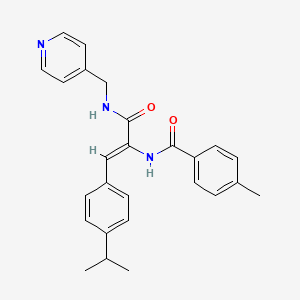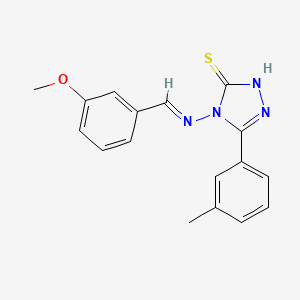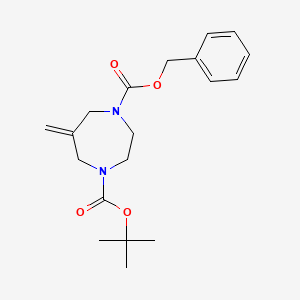
2-(2-tert-Butoxypropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxypropoxy)propan-1-ol typically involves the reaction of tert-butyl alcohol with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-tert-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium dichromate and sulfuric acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound typically yields corresponding ketones or aldehydes.
Reduction: Reduction reactions yield alcohols with lower oxidation states.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(2-tert-Butoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the preparation of biological samples and as a stabilizer in certain biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubilizing properties.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-tert-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. It can also participate in chemical reactions, forming new compounds through oxidation, reduction, or substitution .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(2-tert-Butoxypropoxy)propan-1-ol is unique due to its specific tert-butoxypropoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
| 93981-04-5 | |
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-8(6-11)12-7-9(2)13-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clave InChI |
GYIXQTJAIAZSHP-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OCC(C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)


![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)

